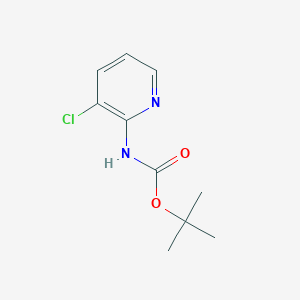
Tert-butyl (3-chloropyridin-2-yl)carbamate
Übersicht
Beschreibung
Tert-butyl (3-chloropyridin-2-yl)carbamate is a chemical compound that belongs to the carbamate family. It has a molecular weight of 228.68 g/mol .
Molecular Structure Analysis
The InChI code for Tert-butyl (3-chloropyridin-2-yl)carbamate is1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Tert-butyl (3-chloropyridin-2-yl)carbamate is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Two-Step Synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones : A study by Scott (2006) demonstrated the use of tert-butyl (2-chloropyridin-3-yl)carbamate in the one-pot tandem palladium-catalysed amination and intramolecular amidation. This process is significant in synthesizing 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones with yields ranging from 49-90% using commercially available materials (Scott, 2006).
Photoredox-Catalyzed Cascade of o-Hydroxyarylenaminones : Wang et al. (2022) utilized tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This method establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, broadening the applications of this photocatalyzed protocol (Wang et al., 2022).
Microwave Assisted Synthesis of Urea Derivatives : Pujari et al. (2019) developed a green synthetic protocol for 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives using tert-butyl substituted carbamates. This method, involving microwave irradiation, is notable for its efficiency and eco-friendliness (Pujari et al., 2019).
Material Science and Crystallography
Isomorphous Crystal Structures of Chlorodiacetylene and Iododiacetylene Derivatives : Baillargeon et al. (2017) explored tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate as a member of an isostructural family of compounds. Their research focused on the crystal structures of these compounds, revealing insights into hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Hydrogen Bonds between Acidic Protons from Alkynes and Amides : Another study by Baillargeon et al. (2014) investigated crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate. This work emphasized the orientation of carbamate and amide in the crystals, contributing to understanding the interactions in crystal structures (Baillargeon et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBGEBSDUYPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-chloropyridin-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid](/img/structure/B1429672.png)
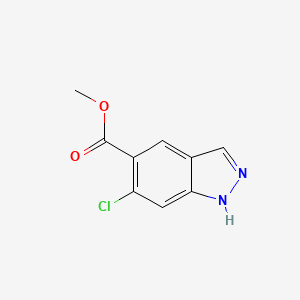
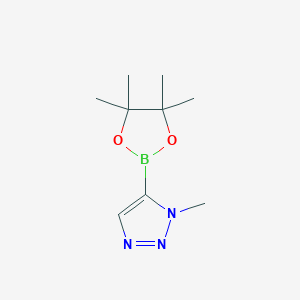
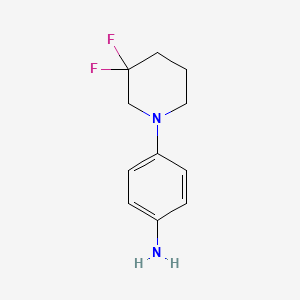
![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)
![ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate](/img/structure/B1429682.png)
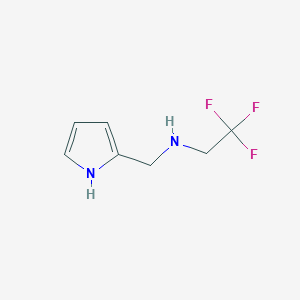
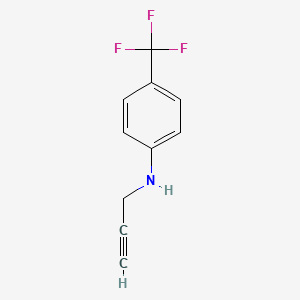
![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)
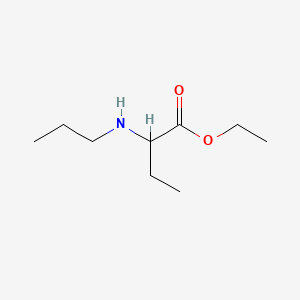
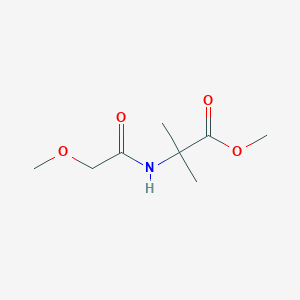
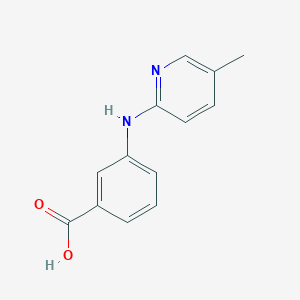
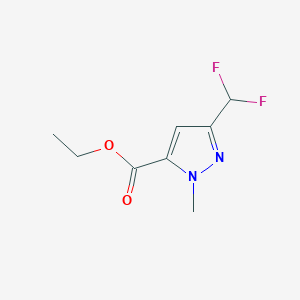
![N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea](/img/structure/B1429695.png)